Subtype Selectivity Advantage: CYM-5541 Exhibits >75-Fold Selectivity for S1P3 Over S1P1 Compared to Endogenous Pan-Agonist S1P
In direct comparison, CYM-5541 demonstrates starkly contrasting subtype selectivity compared to the endogenous pan-agonist S1P. CYM-5541 activates S1P₃ with an EC₅₀ of 72–132 nM while requiring >10 μM for S1P₁ activation, yielding a S1P₃/S1P₁ selectivity ratio of >76 (calculated as the ratio of EC₅₀ values: >10,000 nM / 132 nM) [1]. In contrast, S1P activates both receptors with near-equivalent potency (S1P₁ EC₅₀ = 0.18 nM; S1P₃ EC₅₀ = 0.16 nM), a S1P₃/S1P₁ selectivity ratio of ~0.9 [2].
| Evidence Dimension | Subtype selectivity ratio (S1P₃ vs S1P₁) |
|---|---|
| Target Compound Data | EC₅₀ S1P₃ = 72–132 nM; EC₅₀ S1P₁ > 10,000 nM (Selectivity Ratio >76) |
| Comparator Or Baseline | Endogenous S1P: EC₅₀ S1P₃ = 0.16 nM; EC₅₀ S1P₁ = 0.18 nM (Selectivity Ratio ~0.9) |
| Quantified Difference | >84-fold increase in S1P₃ selectivity over S1P₁ compared to S1P |
| Conditions | In vitro functional assay measuring ERK phosphorylation in CHO cells stably expressing human S1P₁ or S1P₃ [1][2]. |
Why This Matters
This selectivity allows researchers to isolate and study S1P3-mediated pathways without confounding S1P1 activation, a critical requirement for target validation and drug discovery programs.
- [1] Jo E, Bhhatarai B, Repetto E, Guerrero M, Riley S, Brown SJ, Kohno Y, Roberts E, Schürer SC, Rosen H. Novel selective allosteric and bitopic ligands for the S1P(3) receptor. ACS Chem Biol. 2012 Dec 21;7(12):1975-83. doi: 10.1021/cb300392z. PMID: 22971058; PMCID: PMC3528827. View Source
- [2] Sugahara K, Maeda Y, Shimano K, Mogami A, Kataoka H, Ogawa K, Hikita K, Kumagai H, Asayama M, Yamamoto T, Harada T, Ni P, Inoue S, Kawaguchi A. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk. Br J Pharmacol. 2017 Jan;174(1):15-27. doi: 10.1111/bph.13641. PMID: 27714770; PMCID: PMC5221453. (Table 1) View Source
